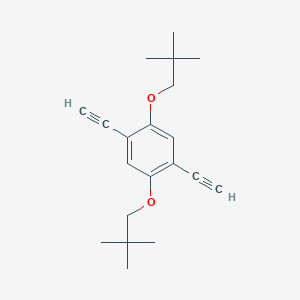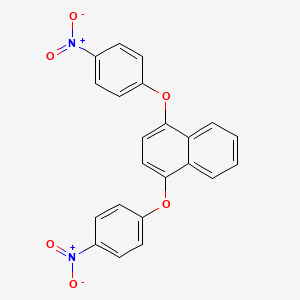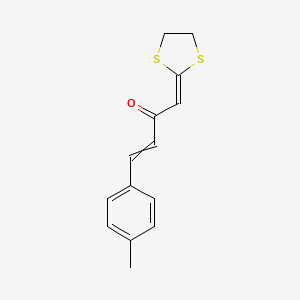
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of benzyl and benzyloxy groups attached to a dibrominated pyridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one typically involves the following steps:
Bromination: The starting material, pyridin-2(1h)-one, undergoes bromination to introduce bromine atoms at the 3 and 5 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Benzylation: The dibrominated pyridinone is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the benzyl group at the 1 position.
Benzyloxylation: Finally, the compound is treated with benzyl alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the benzyloxy group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The benzyl and benzyloxy groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridinones, while oxidation can produce pyridinone oxides.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxy groups play a crucial role in binding to these targets, while the dibrominated pyridinone core may participate in additional interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-(benzyloxy)-3,5-dichloropyridin-2(1h)-one: Similar structure but with chlorine atoms instead of bromine.
1-Benzyl-4-(benzyloxy)-3,5-difluoropyridin-2(1h)-one: Similar structure but with fluorine atoms instead of bromine.
1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
586382-86-7 |
|---|---|
Molekularformel |
C19H15Br2NO2 |
Molekulargewicht |
449.1 g/mol |
IUPAC-Name |
1-benzyl-3,5-dibromo-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H15Br2NO2/c20-16-12-22(11-14-7-3-1-4-8-14)19(23)17(21)18(16)24-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2 |
InChI-Schlüssel |
HZUVWTPQFBDOFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


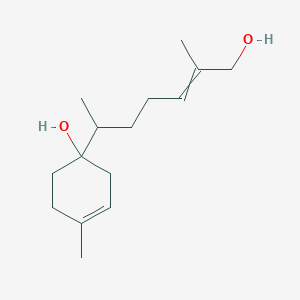
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
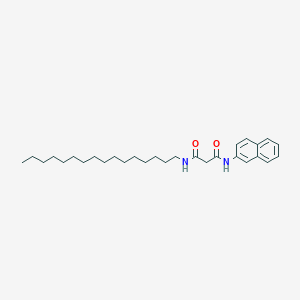
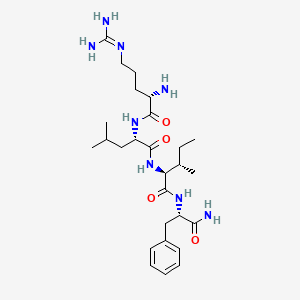
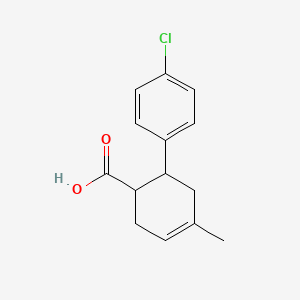
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

